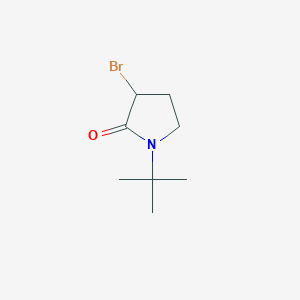

3-Bromo-1-tert-butylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-tert-butylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGBSXRCJMDTJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 1 Tert Butylpyrrolidin 2 One

Retrosynthetic Analysis of the 3-Bromo-1-tert-butylpyrrolidin-2-one Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available precursors. For this compound, the analysis identifies three primary bond disconnections that suggest plausible forward synthetic routes.

C3-Br Bond Disconnection: The most straightforward disconnection is the carbon-bromine bond. This suggests that the final step of the synthesis could be the bromination of the precursor molecule, 1-tert-butylpyrrolidin-2-one. This places a significant emphasis on achieving regioselectivity at the C-3 position, which is alpha to the carbonyl group.

N1-C2 (Amide) Bond Disconnection: Cleavage of the amide bond within the pyrrolidinone ring leads to a linear precursor, 4-bromopentanoic acid substituted with a tert-butylamine. This approach would require a subsequent cyclization step to form the γ-lactam ring.

N1-tert-butyl Bond Disconnection: Disconnecting the N-tert-butyl group reveals 3-bromopyrrolidin-2-one as a key intermediate. This suggests a strategy where the brominated pyrrolidinone core is synthesized first, followed by the N-alkylation with a tert-butylating agent in a later step.

These disconnections outline three distinct synthetic strategies, each with its own set of challenges and advantages regarding starting material availability, reaction efficiency, and control of selectivity.

Development of Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound. A convergent synthesis would involve preparing the N-tert-butylated backbone and the brominated carbon framework in separate branches before combining them. In contrast, a divergent synthesis would start from a common intermediate, such as a functionalized pyrrolidinone, which could then be modified to produce a library of different compounds, including the target molecule. rsc.orgnih.gov This approach is efficient for creating molecular diversity from a single core structure. rsc.org

The pyrrolidin-2-one (γ-lactam) ring is a common structural motif, and numerous methods exist for its construction. nih.govresearchgate.net

Cyclization of γ-Amino Acids: The most classical approach involves the intramolecular cyclization of a γ-amino acid precursor. For this target, this would entail the cyclization of 4-amino-3-bromo-N-tert-butylpentanoic acid. This reaction is typically promoted by heat or coupling agents but can be challenging if the precursor is complex.

Reductive Amination of γ-Keto Acids: A versatile method involves the reductive amination of a γ-keto acid, such as levulinic acid, with a primary amine (tert-butylamine). organic-chemistry.org The resulting γ-amino acid can cyclize in situ to form the N-substituted pyrrolidinone.

From Donor-Acceptor Cyclopropanes: A modern approach involves the reaction of donor-acceptor cyclopropanes with amines. nih.gov This method allows for the construction of highly substituted pyrrolidin-2-ones.

Radical Cyclization: Radical cyclization of unsaturated amides, such as 1,6-enynyl amides, provides an efficient route to functionalized 2-pyrrolidones. researchgate.net

Achieving selective bromination at the C-3 position (alpha to the carbonyl) is a critical step. This transformation is typically accomplished via the enolate or enol form of the lactam.

Regioselectivity: The primary challenge is to prevent bromination at other positions or multiple brominations. The use of specific brominating agents under controlled conditions is key. semanticscholar.org

N-Bromosuccinimide (NBS): NBS is a widely used reagent for alpha-bromination of carbonyl compounds. nih.gov The reaction can be initiated by radical initiators or acid catalysis. Careful control of stoichiometry is necessary to favor monobromination.

Copper(II) Bromide (CuBr₂): This reagent can effect the α-bromination of carbonyls, often under milder conditions than elemental bromine.

Acid-Catalyzed Bromination: Using a source of electrophilic bromine (like Br₂) in the presence of an acid catalyst (e.g., HBr in acetic acid) can promote the formation of the enol, which then attacks the bromine.

The table below compares potential brominating agents for the synthesis of this compound from 1-tert-butylpyrrolidin-2-one.

| Reagent | Typical Conditions | Selectivity | Notes |

| N-Bromosuccinimide (NBS) | CCl₄, AIBN (initiator), reflux | Good for α-position | Radical mechanism; requires careful control to avoid side reactions. |

| Bromine (Br₂) | Acetic Acid (solvent), heat | Moderate | Can lead to over-bromination and ring bromination if aromatic rings are present. |

| Copper(II) Bromide (CuBr₂) | EtOAc/CHCl₃, reflux | High for α-position | Stoichiometric use of copper salt. |

| Pyridinium Tribromide | THF, room temperature | High for α-position | Solid, less hazardous alternative to liquid bromine. |

Stereoselectivity: If a specific enantiomer of the final product is desired, stereoselective bromination is necessary. This is considerably more challenging.

Chiral Auxiliary Approach: A chiral auxiliary can be attached to the pyrrolidinone scaffold to direct the approach of the brominating agent from one face of the molecule, followed by removal of the auxiliary.

Catalytic Enantioselective Bromination: The use of a chiral catalyst (e.g., a chiral Lewis acid or a chiral amine) can create a chiral environment around the enolate, leading to a facial-selective attack by the bromine source.

The bulky N-tert-butyl group can be introduced at different stages of the synthesis.

Pre-Cyclization: The most common strategy is to start with a precursor that already contains the tert-butylamino group, such as reacting a γ-haloester with tert-butylamine, followed by cyclization. This avoids potential side reactions on the NH-lactam.

Post-Cyclization (N-Alkylation): Direct N-alkylation of a pre-formed 3-bromopyrrolidin-2-one can be challenging due to the steric hindrance of the tert-butyl group and the reduced nucleophilicity of the lactam nitrogen. However, strong bases like sodium hydride (NaH) followed by reaction with a tert-butyl halide (e.g., 2-bromo-2-methylpropane) could be employed. Alternative methods for tert-butylation of amides might involve reagents like tert-butyl acetate in the presence of a strong acid catalyst. thieme-connect.com

Novel Catalytic Approaches for Asymmetric Synthesis of Chiral Enantiomers

The C-3 position of this compound is a stereocenter. The synthesis of a single enantiomer requires asymmetric catalysis. mdpi.com This field has seen significant advances, moving from classical resolution to direct catalytic asymmetric methods. researchgate.netnih.gov

Organocatalysis: Chiral amines, such as proline derivatives, can catalyze the α-functionalization of carbonyls. rsc.org An organocatalyst could be used to facilitate the asymmetric bromination of 1-tert-butylpyrrolidin-2-one by activating the substrate towards enantioselective enamine formation, which is then attacked by an electrophilic bromine source.

Transition Metal Catalysis: Chiral transition metal complexes (e.g., based on Palladium, Copper, or Nickel) can be used to control the stereochemistry. organic-chemistry.orgnih.govnih.gov For instance, a chiral palladium catalyst could be employed in an asymmetric allylic amination cascade to form the chiral pyrrolidinone core. Another approach involves the catalytic asymmetric conjugate addition to α,β-unsaturated precursors to set the stereocenter before cyclization and bromination. researchgate.net

The following table outlines conceptual catalytic approaches for generating an enantioenriched product.

| Catalytic Strategy | Catalyst Type | Key Intermediate | Expected Outcome |

| Asymmetric Bromination | Chiral Lewis Acid + NBS | Chiral Enolate Complex | Enantioselective formation of the C3-Br bond. |

| Asymmetric Michael Addition | Chiral Amine (Organocatalyst) | Chiral γ-nitro ester | Sets the C3 stereocenter prior to cyclization. |

| Asymmetric C-H Amidation | Engineered Biocatalyst (e.g., Myoglobin variant) | Nitrene intermediate | Intramolecular C-H insertion to form the chiral lactam. researchgate.netnih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complex | α,β-unsaturated lactam | Sets the C3 stereocenter via hydrogenation. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles aims to make the synthesis more environmentally benign and efficient. vjol.info.vnrsc.org

Atom Economy: The principle of atom economy, developed by Barry Trost, encourages maximizing the incorporation of all reactant atoms into the final product. skpharmteco.com Addition and cyclization reactions generally have high atom economy, while substitution reactions (like bromination with NBS) and those using protecting groups have lower atom economy as they generate stoichiometric byproducts (succinimide in the case of NBS). wordpress.comjocpr.com Designing a synthesis based on catalytic C-H activation/amination would represent a highly atom-economical route. researchgate.net

Use of Safer Solvents: Traditional syntheses often use hazardous chlorinated solvents (e.g., CCl₄, CHCl₃) or volatile ethers. Green alternatives include using water, ethanol, 2-methyl-THF, or performing reactions under solvent-free conditions where possible. researchgate.net

Catalysis over Stoichiometric Reagents: Employing catalytic methods (organocatalysis, biocatalysis, or metal catalysis) is preferable to using stoichiometric amounts of reagents, as this reduces waste. For example, using a catalytic amount of an acid or base for cyclization is superior to using a stoichiometric dehydrating agent.

Energy Efficiency: Utilizing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Similarly, developing reactions that proceed efficiently at ambient temperature reduces the energy footprint of the process.

Solvent-Free or Environmentally Benign Solvent Reactions

The selection of a solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses of related heterocyclic compounds often employ volatile and hazardous organic solvents. The development of advanced synthetic methodologies for this compound would logically pursue solvent-free conditions or the use of environmentally benign alternatives.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions represent an ideal green chemistry approach by completely eliminating the environmental and safety hazards associated with solvent use. These reactions are typically conducted by grinding the reactants together, sometimes with a catalyst, or by melting the reactants. For the synthesis of pyrrolidinone derivatives, solvent-free approaches can lead to reduced reaction times, simpler work-up procedures, and higher yields. While specific examples for this compound are not readily found, the synthesis of various lactams has been successfully achieved under solvent-free conditions, often aided by microwave irradiation to provide the necessary energy for the reaction to proceed.

Environmentally Benign Solvents:

When a solvent is necessary, the focus shifts to those with a lower environmental footprint. These "green" solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources. For the synthesis of polar compounds like pyrrolidinones, suitable green solvents could include water, supercritical fluids (like CO2), ionic liquids, or bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of certain pyrrole derivatives has been demonstrated in aqueous media, suggesting the feasibility of this approach for related structures. nih.gov

Below is a hypothetical comparison of different solvent systems that could be explored for the synthesis of this compound, based on general principles of green solvent substitution.

Table 1: Comparison of Potential Solvent Systems for the Synthesis of this compound

| Solvent System | Potential Advantages | Potential Challenges |

|---|---|---|

| Solvent-Free | No solvent waste, reduced cost, potentially faster reaction rates. | Limited applicability for reactants with high melting points, potential for localized overheating. |

| Water | Non-toxic, non-flammable, inexpensive, readily available. | Poor solubility of non-polar reactants, potential for side reactions (e.g., hydrolysis). |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity than THF, good solvent for many organic reactions. | Higher cost than traditional solvents, potential for peroxide formation. |

| Ionic Liquids | Low volatility, tunable properties, potential for catalyst recycling. | High cost, potential for toxicity and non-biodegradability depending on the structure, viscosity can be an issue. |

Atom-Economy and Waste Reduction Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. monash.edu High atom economy is a key feature of advanced synthetic design, aiming to minimize the generation of waste.

In the context of synthesizing this compound, an atom-economical approach would favor addition and cycloaddition reactions over substitution and elimination reactions, which inherently generate byproducts. For instance, a hypothetical atom-economical synthesis might involve a direct addition of a bromine source and a tert-butylamine precursor across a suitable double bond in a cyclic system, although the feasibility of such a direct route would require significant research.

Waste reduction protocols are intrinsically linked to atom economy but also encompass other aspects of the synthetic process, such as the use of catalysts and the reduction of work-up steps.

Catalytic Routes: The use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of waste reduction. For the bromination step in the synthesis of this compound, employing a catalytic brominating agent or a bromide source that can be regenerated in situ would be a significant improvement over traditional methods that use stoichiometric amounts of bromine or N-bromosuccinimide (NBS), which generate significant waste.

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure avoids the need for isolation and purification of intermediates, which significantly reduces solvent and energy consumption, as well as the loss of material. The development of a one-pot synthesis for this compound from simple precursors would be a major advancement in waste reduction.

The following table illustrates a hypothetical comparison of two synthetic routes to a brominated pyrrolidinone, highlighting the principles of atom economy.

Table 2: Hypothetical Atom Economy Comparison for a Brominated Pyrrolidinone Synthesis

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Route A (Traditional) | Precursor A + N-Bromosuccinimide + Initiator | Brominated Pyrrolidinone | Succinimide + Decomposed Initiator | ~50% |

| Route B (Atom-Economical) | Precursor B + Catalytic HBr + Oxidant | Brominated Pyrrolidinone | Water | >90% |

Process Optimization and Scale-Up Considerations

The transition of a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges and considerations. Process optimization and scale-up for the synthesis of this compound would need to address factors such as reaction kinetics, heat transfer, mass transfer, and safety.

Process Optimization:

Optimization studies would focus on maximizing the yield and purity of the final product while minimizing reaction time, energy consumption, and the use of hazardous materials. This would involve a systematic investigation of reaction parameters such as:

Temperature: Determining the optimal temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

Pressure: While many reactions are conducted at atmospheric pressure, some may benefit from elevated pressure to increase reaction rates or to keep volatile reactants in the liquid phase.

Concentration: Optimizing the concentration of reactants and catalysts to maximize throughput without compromising reaction efficiency or safety.

Catalyst Loading: Minimizing the amount of catalyst used without significantly impacting the reaction rate is crucial for reducing costs and simplifying purification.

Scale-Up Considerations:

Scaling up a chemical synthesis is not always a linear process. Issues that are negligible at the lab scale can become significant at an industrial scale.

Heat Transfer: Exothermic reactions can be difficult to control on a large scale. The reactor design must allow for efficient heat removal to prevent thermal runaways.

Mass Transfer: In heterogeneous reactions (e.g., involving a solid catalyst), ensuring efficient mixing and contact between the different phases is critical for achieving consistent results.

Safety: A thorough hazard analysis is required to identify and mitigate any potential safety risks associated with the process, such as the handling of corrosive or toxic materials, the potential for runaway reactions, and the safe management of waste streams.

Downstream Processing: The purification of the final product is a major consideration in scale-up. The choice of purification method (e.g., crystallization, distillation, chromatography) will depend on the properties of the product and the impurities present, and it must be scalable and economically viable.

The development of a robust and scalable process for the synthesis of this compound is essential for its potential applications in various fields of chemical research and development.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1 Tert Butylpyrrolidin 2 One

Reactivity Profiles of the Bromine Atom at C-3

The bromine atom at the C-3 position is a good leaving group, rendering the adjacent carbon atom electrophilic and susceptible to various chemical transformations. This section details the expected reactivity at this center, including nucleophilic substitutions, eliminations, transition metal-catalyzed cross-couplings, and radical reactions.

Nucleophilic Substitution Reactions (SN1, SN2)

The C-3 position of 3-Bromo-1-tert-butylpyrrolidin-2-one is a secondary carbon, which can theoretically undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C-3 center. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. However, the presence of the adjacent carbonyl group can influence the reaction rate, and the bulky tert-butyl group on the nitrogen, while not directly attached to the reacting center, may exert some steric influence on the approach of the nucleophile.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org This pathway is favored by polar protic solvents, which can stabilize the carbocation, and by weak nucleophiles. masterorganicchemistry.com The secondary carbocation that would form at C-3 is stabilized by resonance with the lone pair of the adjacent nitrogen atom and by the electron-withdrawing inductive effect of the carbonyl group. The stability of this intermediate is a crucial factor in the viability of the SN1 pathway. ucdavis.edu

| Reaction Type | Favored By | Stereochemistry | Key Features |

| SN2 | Strong nucleophiles, polar aprotic solvents | Inversion of configuration | Single-step concerted mechanism |

| SN1 | Weak nucleophiles, polar protic solvents | Racemization (mixture of inversion and retention) | Two-step mechanism via a carbocation intermediate |

Elimination Reactions (E1, E2) Leading to Olefinic Species

In the presence of a base, this compound can undergo elimination reactions to form the corresponding α,β-unsaturated lactam, 1-tert-butyl-1,5-dihydro-2H-pyrrol-2-one. Similar to substitution reactions, eliminations can proceed through two primary mechanisms: E1 and E2.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where the base removes a proton from the C-4 position at the same time as the bromide ion departs. bits-pilani.ac.inlumenlearning.com This pathway requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong, bulky bases which are more likely to act as a base than a nucleophile. bits-pilani.ac.in

The E1 (Elimination Unimolecular) mechanism proceeds in two steps, initiated by the formation of a carbocation intermediate, which is the same intermediate as in the SN1 pathway. masterorganicchemistry.com A weak base can then abstract a proton from the adjacent carbon to form the double bond. E1 reactions often compete with SN1 reactions and are favored by high temperatures. masterorganicchemistry.com

| Reaction Type | Favored By | Regioselectivity | Key Features |

| E2 | Strong, bulky bases | Zaitsev's rule may not apply with bulky bases | Single-step, requires anti-periplanar geometry |

| E1 | Weak bases, high temperatures, protic solvents | Zaitsev's rule (more substituted alkene is major product) | Two-step mechanism via a carbocation intermediate |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The carbon-bromine bond at the C-3 position can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. These reactions typically involve a palladium catalyst.

Suzuki Coupling : This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This would lead to the formation of a 3-alkyl-, 3-alkenyl-, or 3-aryl-1-tert-butylpyrrolidin-2-one.

Heck Reaction : In a Heck reaction, the compound would couple with an alkene in the presence of a palladium catalyst and a base to form a 3-alkenyl-1-tert-butylpyrrolidin-2-one. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling : This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the bromo-lactam with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The product would be a 3-alkynyl-1-tert-butylpyrrolidin-2-one.

Negishi Coupling : The Negishi coupling involves the reaction with an organozinc reagent, catalyzed by a palladium or nickel complex, to yield a 3-substituted pyrrolidinone. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki | Organoboron reagent | Pd catalyst, Base | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Negishi | Organozinc reagent | Pd or Ni catalyst | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) |

Radical Reactions and Reductive Debromination

The carbon-bromine bond can be cleaved homolytically to generate a radical intermediate at the C-3 position. This can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) in the presence of a radical mediator like tributyltin hydride. The resulting radical can then participate in various reactions, including intermolecular or intramolecular additions to unsaturated systems.

Reductive debromination , the replacement of the bromine atom with a hydrogen atom, can be achieved using various reducing agents. A common method is the use of tributyltin hydride (Bu₃SnH) in a radical chain reaction. Other methods may include the use of other reducing agents like zinc dust in acetic acid or catalytic hydrogenation.

Reactivity of the Carbonyl Group within the Pyrrolidinone Ring

The carbonyl group of the lactam is another key reactive site, although its reactivity is somewhat attenuated compared to a simple ketone due to the resonance delocalization of the nitrogen lone pair. Nevertheless, it can undergo reduction and derivatization reactions.

Reduction and Derivatization Reactions

The carbonyl group can be reduced to a methylene group (CH₂) or to a hydroxyl group (CH-OH).

Reduction to Methylene : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl completely to a methylene group, which would result in the formation of 3-Bromo-1-tert-butylpyrrolidine.

Reduction to Hydroxyl : Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce amides. However, under specific conditions or with more potent hydride reagents, partial reduction to the corresponding alcohol (amino alcohol) might be achievable, though this is often challenging and can lead to ring opening.

Derivatization of the carbonyl group in a lactam is less common than for aldehydes and ketones. Reactions that typically target carbonyls, such as the formation of imines or enamines, are not generally feasible with amides due to the lower electrophilicity of the carbonyl carbon. However, derivatization can sometimes be achieved under harsh conditions or through indirect methods.

| Reaction | Reagent (Typical) | Product |

| Full Reduction | Lithium aluminum hydride (LiAlH₄) | 3-Bromo-1-tert-butylpyrrolidine |

| Partial Reduction | (Challenging for amides) | 1-tert-butylpyrrolidin-3-ol (after debromination) |

Enolate Chemistry and Alpha-Functionalization

The chemistry of this compound at the alpha-position (C3) is dominated by the generation and subsequent reaction of its corresponding enolate. The presence of the carbonyl group acidifies the alpha-proton, allowing for its abstraction by a suitable base to form a nucleophilic enolate intermediate. masterorganicchemistry.com The formation of this enolate is a critical step that opens pathways for a variety of alpha-functionalization reactions.

The choice of base and reaction conditions can be crucial in controlling the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic product. masterorganicchemistry.com However, in this compound, deprotonation occurs at the C3 position, which is activated by both the carbonyl group and the bromine atom. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are typically employed to ensure complete and rapid enolate formation. bham.ac.uk

Once formed, the enolate is a potent nucleophile that can react with a range of electrophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where the bromide ion acts as a leaving group. This allows for the introduction of a wide array of functional groups at the C3 position. The soft nature of the carbon-centered enolate generally favors reactions with soft electrophiles. bham.ac.uk

The alpha-functionalization of the 1-tert-butylpyrrolidin-2-one scaffold through its enolate serves as a powerful tool for the synthesis of diverse derivatives. The substitution of the bromine atom can be achieved with various nucleophiles, leading to new carbon-carbon and carbon-heteroatom bond formations.

Table 1: Examples of Alpha-Functionalization Reactions

| Nucleophile | Reagent Example | Product: 3-Substituted-1-tert-butylpyrrolidin-2-one |

|---|---|---|

| Alkyl | Organocuprates (R₂CuLi) | 3-Alkyl-1-tert-butylpyrrolidin-2-one |

| Aryl | Arylboronic acids (Pd catalyst) | 3-Aryl-1-tert-butylpyrrolidin-2-one |

| Hydroxyl | Hydroxide sources (e.g., NaOH in H₂O) | 3-Hydroxy-1-tert-butylpyrrolidin-2-one |

| Alkoxy | Alkoxides (e.g., NaOR) | 3-Alkoxy-1-tert-butylpyrrolidin-2-one |

| Amino | Amines (e.g., R₂NH) | 3-Amino-1-tert-butylpyrrolidin-2-one |

Influence of the N-tert-butyl Group on Molecular Conformation and Reactivity

The N-tert-butyl group exerts a significant influence on both the conformation and reactivity of the pyrrolidinone ring. This bulky substituent introduces considerable steric hindrance, which can affect the approach of reagents and dictate the stereochemical outcome of reactions.

Conformationally, the tert-butyl group restricts rotation around the N-C(sp³) bond. In lactam systems, the planarity of the nitrogen atom is crucial for amide resonance, which stabilizes the amide bond. frontiersin.org The steric bulk of the tert-butyl group can cause a pyramidalization of the lactam nitrogen, distorting it from the ideal planar sp² geometry. This distortion reduces the overlap between the nitrogen lone pair and the carbonyl π-system, which in turn decreases amide resonance stabilization. frontiersin.orgnih.gov A consequence of this reduced resonance is an increase in the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is a key factor in the high reactivity of β-lactam antibiotics. nih.govkhanacademy.org

The steric and electronic effects of the N-tert-butyl group can be compared to the conformational analysis of alkanes like n-butane, where steric interactions between bulky groups lead to distinct energy minima for anti and gauche conformations. unacademy.comslideshare.netyoutube.com Similarly, the orientation of the tert-butyl group relative to the pyrrolidinone ring will favor conformations that minimize steric strain. This conformational preference can influence the diastereoselectivity of reactions at chiral centers on the ring. The group's bulk also sterically shields one face of the molecule, potentially directing incoming reagents to the opposite, less hindered face.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not extensively reported in the literature. However, general principles can be applied to understand the energetic profiles of its key transformations.

The formation of the enolate at the C3 position is a reversible acid-base reaction. The position of the equilibrium is governed by the relative pKa values of the lactam's alpha-proton and the conjugate acid of the base used. The rate of this proton abstraction (kinetics) can be influenced by steric factors, with less hindered protons generally being removed faster, leading to the kinetic enolate. masterorganicchemistry.com

The thermodynamics of ring transformation reactions, such as ring opening, are also of interest. Studies on the ring-opening of lactones to form pentenoic acids have shown the reaction to have a positive Gibbs free energy, indicating it is not spontaneous under standard conditions. mdpi.com Similar considerations would apply to the hydrolysis of the lactam ring in this compound, which would be influenced by factors such as ring strain and the stability of the resulting amino acid derivative.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 1 Tert Butylpyrrolidin 2 One

High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places.

For 3-Bromo-1-tert-butylpyrrolidin-2-one (C₈H₁₄BrNO), the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, where two peaks of roughly equal intensity are observed, separated by two mass units (e.g., M and M+2).

HRMS analysis would be expected to yield a molecular ion peak cluster consistent with the calculated exact masses for the isotopic variants of the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Isotope | Relative Intensity (%) |

| [C₈H₁₄⁷⁹BrNO]⁺ | 235.0259 | [M]⁺ | 100.0 |

| [C₈H₁₄⁸¹BrNO]⁺ | 237.0238 | [M+2]⁺ | 97.3 |

The experimental observation of this isotopic pattern at high resolution would provide strong evidence for the presence of a single bromine atom and confirm the elemental composition C₈H₁₄BrNO.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

tert-Butyl Group: A sharp, intense singlet integrating to nine protons would be expected, likely in the range of 1.3-1.5 ppm. The symmetry of the tert-butyl group means all nine protons are chemically equivalent.

Pyrrolidinone Ring Protons: The three protons on the pyrrolidinone ring (one at C3 and two at C4) would appear as multiplets.

The proton at the bromine-bearing carbon (C3-H) would be significantly downfield due to the deshielding effect of the adjacent bromine and carbonyl group, likely appearing as a doublet of doublets (dd) in the range of 4.2-4.5 ppm.

The two diastereotopic protons at C4 (C4-Hₐ and C4-Hₑ) would be chemically non-equivalent, appearing as distinct multiplets, likely in the range of 2.0-2.8 ppm. They would show both geminal coupling to each other and vicinal coupling to the C3 proton.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom.

Carbonyl Carbon (C2): The lactam carbonyl carbon would be the most downfield signal, expected around 170-175 ppm.

tert-Butyl Carbons: Two signals would be expected: one for the quaternary carbon (around 50-55 ppm) and one for the three equivalent methyl carbons (around 28-30 ppm).

Pyrrolidinone Ring Carbons: The C5 carbon, adjacent to the nitrogen, would appear around 45-50 ppm. The C3 carbon, bonded to bromine, would be shifted to the 40-45 ppm range. The C4 carbon would be the most upfield of the ring carbons, expected around 30-35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values for CDCl₃ solvent)

| Position | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) |

| C2 (C=O) | - | - | 172.5 |

| C3 (CHBr) | 4.35 | dd | 42.0 |

| C4 (CH₂) | 2.60, 2.25 | m | 33.0 |

| C5 (CH₂) | 3.40 | t | 48.0 |

| N-C(CH₃)₃ | - | - | 52.0 |

| N-C(C H₃)₃ | 1.45 | s | 28.5 |

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons. A cross-peak between the C3-H proton and the two C4-H protons would be expected, establishing their neighborly relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the signal at ~4.35 ppm to the carbon at ~42.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations include:

The tert-butyl protons to the quaternary tert-butyl carbon and the C5 carbon of the ring.

The C5 protons to the C4 carbon and the tert-butyl quaternary carbon.

The C3 proton to the C2 (carbonyl), C4, and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide insights into the preferred conformation of the molecule. For example, correlations between the tert-butyl protons and specific protons on the pyrrolidinone ring would help define its spatial arrangement.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique would unambiguously confirm the molecular connectivity and provide detailed data on bond lengths, bond angles, and torsion angles in the solid state.

If the compound is chiral (due to the stereocenter at C3) and a single enantiomer is crystallized, X-ray diffraction can be used to determine its absolute configuration. The analysis of the crystal packing would also reveal intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the solid-state structure. To date, no public crystal structure of this compound has been reported in crystallographic databases.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactam ring. This band is typically observed in the range of 1680-1700 cm⁻¹. Other expected absorptions include C-H stretching vibrations from the alkyl groups (~2850-2970 cm⁻¹) and a C-Br stretching vibration, which would appear in the fingerprint region (typically 500-650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong IR signal, non-polar bonds often produce strong Raman signals. The C-C and C-N bonds of the ring and the C-Br bond would be observable.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch (Alkyl) | 2870 - 2970 | Medium-Strong |

| C=O Stretch (Lactam) | 1695 | Strong |

| CH₂ Bend | ~1465 | Medium |

| C-N Stretch | ~1250 | Medium |

| C-Br Stretch | 550 - 650 | Medium-Weak |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration (if chiral)

The carbon atom at position 3 is a stereocenter, meaning this compound can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy measures the differential interaction of chiral molecules with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): An ECD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. The lactam carbonyl group has an n→π* electronic transition that is inherently chiral in this molecule. This would give rise to a Cotton effect in the ECD spectrum. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of the sample can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It is closely related to ECD and can also be used to determine the absolute configuration and assess the enantiomeric purity of a chiral sample.

For a racemic mixture (equal amounts of R and S enantiomers), no ECD or ORD signal would be observed. The presence and sign of the Cotton effect would confirm the sample is enantiomerically enriched and allow for the assignment of its absolute configuration.

Theoretical and Computational Chemistry Studies of 3 Bromo 1 Tert Butylpyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 3-Bromo-1-tert-butylpyrrolidin-2-one at the electronic level. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Orbital Analysis, and Energetics

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its electronic structure, analyze its molecular orbitals, and calculate its energetic properties. researchgate.net

The electronic structure analysis would reveal the distribution of electron density within the molecule, highlighting the polar nature of the carbonyl group and the carbon-bromine bond. The electronegative oxygen and bromine atoms would be expected to draw electron density, creating partial positive charges on the adjacent carbon atoms.

Orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. In a typical DFT study, the energies of these frontier orbitals would be calculated. ekb.eg

Table 1: Predicted DFT-Calculated Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: These values are hypothetical and based on typical ranges observed for similar organic molecules.

Ab Initio Methods for High-Accuracy Geometry Optimization and Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate predictions of molecular geometry and spectroscopic properties. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, would yield precise bond lengths, bond angles, and dihedral angles for this compound.

These high-accuracy optimized geometries are essential for predicting spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR data.

Conformational Analysis and Potential Energy Surface Mapping

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The presence of bulky substituents, such as the tert-butyl group at the nitrogen atom and the bromine atom at the 3-position, will significantly influence the preferred conformation of the ring.

A conformational analysis would involve systematically exploring the potential energy surface (PES) of the molecule by rotating key dihedral angles. This mapping would identify the low-energy conformers and the transition states that separate them. The relative energies of these conformers can be calculated to determine their populations at a given temperature. The tert-butyl group is expected to have a strong preference for a pseudo-equatorial position to minimize steric strain. nih.gov

Table 2: Predicted Relative Energies of Conformers of this compound

| Conformer | Bromine Position | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Pseudo-axial | 1.5 |

Note: These values are hypothetical, illustrating the expected preference for the pseudo-equatorial conformer.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. nih.govacs.orgacs.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and interacts with its environment.

MD simulations would be particularly useful for understanding the conformational flexibility of the pyrrolidinone ring and the tert-butyl group. nih.gov These simulations can also be used to study the interactions of the molecule with solvent molecules, providing insights into its solvation properties. In a biological context, MD simulations could be employed to investigate the binding of this compound to a target protein, revealing the key interactions that stabilize the complex. scispace.com

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational methods could be used to study various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the carbonyl group.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. nih.gov This profile provides valuable information about the feasibility of a reaction and the heights of the activation energy barriers. The geometry of the transition states can also be determined, offering insights into the structural changes that occur during the reaction. For example, the mechanism of a substitution reaction at the C3 position could be investigated to determine if it proceeds via an SN1 or SN2 pathway.

Prediction of Molecular Descriptors Relevant to Biological Activity and Interactions

Computational methods can be used to calculate a wide range of molecular descriptors that are relevant to the biological activity and interactions of this compound. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity of a series of compounds based on their molecular properties. nih.govnih.gov

Key molecular descriptors that could be calculated for this compound include:

Topological descriptors: These describe the connectivity of the atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These include properties such as partial charges, dipole moment, and HOMO/LUMO energies, which are important for intermolecular interactions.

Physicochemical descriptors: Properties such as the logarithm of the octanol-water partition coefficient (logP) and polar surface area (PSA) are crucial for predicting a molecule's pharmacokinetic properties.

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 234.12 g/mol |

| LogP | 1.8 |

| Polar Surface Area (PSA) | 20.3 Ų |

| Number of Hydrogen Bond Acceptors | 1 |

Note: These values are calculated based on the molecular structure and are commonly used in drug discovery and development.

Medicinal Chemistry and Biological Activity Investigations of 3 Bromo 1 Tert Butylpyrrolidin 2 One and Its Analogues

Rational Design and Synthesis of Derivatives of 3-Bromo-1-tert-butylpyrrolidin-2-one

The rational design of derivatives of this compound focuses on modifying key positions of the pyrrolidinone core to modulate physicochemical properties and biological activity. The primary points for derivatization include the N-1 position, currently occupied by a tert-butyl group, and the C-3 position, which holds the bromine atom. Further substitutions at C-4 and C-5 are also synthetically feasible.

The synthesis of the core pyrrolidin-2-one ring can be achieved through various methods, including the cyclization of acyclic precursors. mdpi.comnih.gov For instance, a common strategy involves the condensation of a Schiff base with succinic anhydride. nih.gov Modifications to the N-1 substituent can be introduced by using different primary amines in the initial condensation step.

The introduction of the bromine at the C-3 position is a key synthetic step. This can often be accomplished via bromination of a suitable precursor, such as an enolate derivative of the 1-tert-butylpyrrolidin-2-one parent structure. The synthesis of related brominated compounds, such as bis-bromide intermediates, has been documented in the synthesis of other complex pyrrolidine-containing molecules. pharmablock.com

A general synthetic approach for creating a library of analogues could involve:

Synthesis of the N-substituted pyrrolidin-2-one core: Reacting a desired primary amine (e.g., tert-butylamine) with a succinic acid derivative or through reductive amination pathways.

α-Bromination: Selective bromination at the C-3 position using reagents like N-Bromosuccinimide (NBS) under controlled conditions.

Derivatization: The bromine at C-3 can serve as a handle for further nucleophilic substitution reactions, allowing the introduction of a wide variety of functional groups to explore the chemical space around the core scaffold.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR exploration would systematically investigate how structural modifications influence target binding and cellular activity. While specific SAR data for this exact compound is not extensively published, principles can be drawn from studies on analogous pyrrolidinone and other heterocyclic systems. nih.govdrugdesign.org

Key areas for SAR investigation would include:

N-1 Substituent: The bulky tert-butyl group significantly influences the compound's lipophilicity and steric profile. Replacing it with other alkyl, aryl, or heterocyclic moieties would probe the size and nature of the binding pocket at this vector.

C-3 Substituent: The bromine atom can act as a hydrogen bond acceptor and its size influences local conformation. Replacing bromine with other halogens (F, Cl, I) or with hydrogen, alkyl, or aryl groups would determine the importance of this position for activity. The potential for the bromine to act as a leaving group in covalent interactions with a biological target is also a consideration. polito.it

Stereochemistry: The C-3 position is a chiral center. The biological activity of the (R)- and (S)-enantiomers would need to be evaluated separately, as stereoisomers often exhibit significantly different potencies and target selectivities due to the chiral nature of biological receptors and enzymes. researchgate.netnih.gov

An example of SAR from a related class of inhibitors targeting Extracellular Signal-Regulated Kinases (ERK1/2) demonstrates the importance of substituent placement on an aromatic ring appendage. nih.gov

| Compound | Modification | Relative Activity |

|---|---|---|

| Analog A | 4-ethoxy-benzylidene substituent | Baseline |

| Analog B | 2-ethoxy-benzylidene substituent | Significantly Improved |

This table illustrates that even a minor positional shift of a substituent can dramatically improve functional activity, highlighting the detailed level of analysis required in SAR studies. nih.gov

In Vitro Biological Screening Methodologies for Enzyme Inhibition and Receptor Binding Assays

To determine the biological activity of this compound and its analogues, a variety of in vitro screening assays are employed. These assays are designed to measure the interaction of the compounds with specific biological targets, such as enzymes or receptors.

Enzyme Inhibition Assays: Enzyme assays measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of an inhibitor. nih.gov Methodologies can be broadly categorized as:

Continuous Assays: These methods monitor the reaction in real-time, often by detecting a change in absorbance or fluorescence as a substrate is converted to a product. nih.gov For example, a coupled-enzyme assay using peroxidase can be used to detect hydrogen peroxide, a product of many oxidase enzymes. nih.gov

Discontinuous (Sampling) Assays: In these assays, the reaction is stopped at specific time points, and the amount of product formed or substrate consumed is quantified, often using techniques like High-Performance Liquid Chromatography (HPLC) or radiometric methods. nih.gov

A study on novel 2-pyrrolidinone (B116388) derivatives as inhibitors of the enzyme autotaxin (ATX) utilized an in vitro assay to determine their inhibitory concentration (IC50). nih.gov

Receptor Binding Assays: These assays quantify the binding affinity of a compound for a specific receptor.

Radioligand Binding Assays: A classic method where a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The amount of radioactivity bound to the receptor is measured to determine the test compound's binding affinity (Ki).

Fluorescence Polarization (FP) Assays: This technique is used to study binding events in solution. A fluorescently labeled ligand (probe) is used, and when it binds to a larger receptor molecule, its tumbling rate slows, increasing the polarization of its emitted light. A test compound that displaces the probe will cause a decrease in fluorescence polarization. This method was successfully used to screen for small molecules targeting the urokinase-type plasminogen activator receptor (uPAR). nih.gov

Elucidation of Molecular Targets and Pathways of Biological Action

Identifying the specific molecular targets of a new chemical series is fundamental to understanding its mechanism of action. The pyrrolidinone scaffold has been found in compounds that interact with a diverse range of biological targets. researchgate.netontosight.ai

Potential targets for derivatives of this compound could be identified through several approaches:

Target-based Screening: Assaying the compounds against a panel of known enzymes or receptors based on structural similarity to known inhibitors.

Phenotypic Screening: Identifying compounds that produce a desired effect in a cell-based assay (e.g., inducing apoptosis in cancer cells) and then using techniques like chemical proteomics to identify the protein targets. nih.gov

Computational Docking: Using computer models of protein structures to predict how the compounds might bind to various active sites.

Studies of analogous pyrrolidinone-containing molecules have identified several important biological targets and pathways:

Autotaxin (ATX): Inhibition of this enzyme, which produces the signaling molecule lysophosphatidic acid (LPA), is a therapeutic strategy for conditions involving inflammation and cancer. nih.gov

Urokinase-type Plasminogen Activator Receptor (uPAR): This receptor is involved in extracellular matrix degradation, cell migration, and signaling, playing a role in cancer invasion and metastasis. nih.gov

Histone Deacetylases (HDACs): Chemical proteomics has identified HDAC2 as a potential target for some spiro[pyrrolidine-3,3-oxindoles], suggesting a role in epigenetic regulation. nih.gov

Pre-clinical Pharmacological Profiling and Mechanistic Studies (excluding in vivo human studies)

Once a compound shows promising activity in in vitro assays, it undergoes pre-clinical pharmacological profiling to characterize its effects in cellular and tissue-based models. This stage aims to confirm its mechanism of action and evaluate its potential therapeutic utility.

Cell-Based Assays: The activity of pyrrolidinone analogues has been evaluated in various cancer cell lines, such as breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells. nih.gov These studies typically measure endpoints like:

Cell Proliferation: Assessing the ability of the compound to inhibit cancer cell growth.

Apoptosis Induction: Determining if the compound can trigger programmed cell death.

Cell Migration and Invasion: Evaluating the effect on cancer cell motility, relevant for metastasis.

Mechanistic Studies: To further understand how a compound works at a molecular level within the cell, various techniques are used:

Immunoblotting (Western Blotting): This method is used to detect changes in the expression or phosphorylation state of specific proteins within a signaling pathway, providing evidence of target engagement. For example, it can be used to confirm the inhibition of a specific kinase. nih.gov

Gel Zymography: This technique can be used to measure the activity of proteases, which is useful for studying compounds that target pathways involved in tissue remodeling. nih.gov

Flow Cytometry: A powerful tool for analyzing cell populations, it can be used to quantify apoptosis, analyze the cell cycle, and measure the expression of cell surface receptors. nih.gov

Metabolite Identification and Metabolic Stability Studies (in vitro, non-human)

Before a compound can be considered for further development, its metabolic fate must be investigated. Metabolic stability studies assess how quickly a compound is broken down by drug-metabolizing enzymes, while metabolite identification determines the chemical structures of the resulting breakdown products. nih.gov These studies are typically conducted in vitro using non-human systems or subcellular fractions.

Metabolic Stability Assays: The most common method involves incubating the test compound with liver microsomes, which are vesicles containing key drug-metabolizing enzymes (cytochrome P450s). researchgate.net

The compound is incubated with liver microsomes (e.g., from rat or mouse) and a necessary cofactor, NADPH.

Samples are taken at various time points and the reaction is quenched.

The concentration of the remaining parent compound is measured by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

The rate of disappearance is used to calculate parameters like the metabolic half-life (t½).

| Compound ID | Structural Moiety | Metabolic Half-Life (t½, min) |

|---|---|---|

| Analog X-1 | Unsubstituted Phenyl | 15.2 |

| Analog X-2 | p-Fluoro Phenyl | 28.5 |

| Analog X-3 | m,p-Dichloro Phenyl | 45.1 |

This representative data shows how structural modifications, such as adding metabolically robust groups like halogens, can improve metabolic stability. researchgate.net

Metabolite Identification: To identify the structures of metabolites, the samples from stability assays are analyzed using high-resolution mass spectrometry. nih.gov The mass spectrometer detects the masses of the parent compound and any new molecules formed. By analyzing the mass shifts and fragmentation patterns, the sites and types of metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) can be determined. This information is critical for understanding potential clearance pathways and identifying any potentially reactive or active metabolites. pharmablock.com

Applications of 3 Bromo 1 Tert Butylpyrrolidin 2 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules7.2. Utilization in Asymmetric Synthesis and Chiral Pool Methodologies7.3. Applications as a Precursor for Diverse Heterocyclic Scaffolds and Ring Systems7.4. Integration into Total Synthesis Strategies for Natural Products and Active Pharmaceutical Ingredients7.5. Potential in the Development of New Catalysts or Ligands

Further research into the synthesis and reactivity of this specific compound would be necessary to populate these sections with accurate and verifiable information. At present, the scientific literature accessible through the conducted searches does not provide the required level of detail for "3-Bromo-1-tert-butylpyrrolidin-2-one."

Q & A

Basic: What are the recommended analytical techniques for confirming the purity and identity of 3-Bromo-1-tert-butylpyrrolidin-2-one?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify structural features, such as the tert-butyl group (δ ~1.4 ppm for H) and bromine-induced deshielding in the pyrrolidinone ring. Compare with literature data for analogous brominated pyrrolidinones .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity. A single peak under optimized conditions (e.g., C18 column, acetonitrile/water gradient) indicates high purity.

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or EI-MS, expecting [M+H] at m/z ~246 (CHBrNO).

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Refinement Software: Use SHELXL (via Olex2 or similar interfaces) for iterative refinement of X-ray diffraction data. Adjust parameters like thermal displacement factors and occupancy rates to resolve ambiguities in electron density maps .

- Validation Tools: Cross-check with PLATON (e.g., ADDSYM for symmetry checks) and the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles.

- Multi-Technique Approach: Supplement crystallography with DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .

Basic: What synthetic routes are feasible for preparing this compound?

Methodological Answer:

- Bromination of Pyrrolidinone Precursors: React 1-tert-butylpyrrolidin-2-one with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl) to introduce bromine at the 3-position. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).

- Cyclization Strategies: Use tert-butylamine and brominated keto-acids in a ring-closing reaction catalyzed by EDCI/HOBt. Optimize solvent polarity (e.g., DMF vs. THF) to enhance yield .

Advanced: How can reaction conditions be optimized to control stereochemistry during functionalization of this compound?

Methodological Answer:

- Chiral Catalysts: Employ asymmetric catalysis (e.g., Evans’ oxazaborolidines) for enantioselective alkylation or cross-coupling reactions. Monitor enantiomeric excess (ee) via chiral HPLC .

- Temperature and Solvent Effects: Lower reaction temperatures (e.g., −78°C) in polar aprotic solvents (e.g., DCM) may favor kinetic control, reducing racemization.

- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to predict transition-state energies and guide ligand design for stereochemical control .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (N) in a cool, dry, and ventilated area. Avoid exposure to moisture to prevent decomposition .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks.

- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal in designated halogenated waste containers .

Advanced: How can researchers investigate the bioactivity of this compound using computational tools?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases). Validate docking poses with MD simulations (e.g., GROMACS) .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond acceptors. Train models with public datasets (e.g., ChEMBL) .

- ADMET Prediction: Utilize SwissADME or ADMETlab to predict pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier penetration) .

Basic: How can researchers troubleshoot low yields in the bromination of 1-tert-butylpyrrolidin-2-one?

Methodological Answer:

- Reagent Stoichiometry: Ensure a 1.1–1.3 molar ratio of NBS to pyrrolidinone to avoid side reactions.

- Radical Initiator Optimization: Test alternative initiators (e.g., benzoyl peroxide) if AIBN underperforms.

- Purification Techniques: Use column chromatography (silica gel, hexane/EtOAc gradient) to separate unreacted starting material from the product .

Advanced: What strategies can mitigate conflicting NMR data when analyzing derivatives of this compound?

Methodological Answer:

- Variable Temperature (VT) NMR: Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at −40°C to slow conformational exchange .

- 2D NMR Experiments: Perform HSQC, HMBC, and NOESY to unambiguously assign signals and identify through-space correlations.

- Isotopic Labeling: Synthesize C-labeled analogs to trace carbon connectivity in complex spectra .

Basic: What are the key spectral signatures of this compound in IR spectroscopy?

Methodological Answer:

- Carbonyl Stretch: A strong peak at ~1700 cm (C=O stretch of pyrrolidinone).

- C-Br Vibrations: Medium-intensity bands at ~550–650 cm.

- tert-butyl C-H Stretches: Peaks at ~2970 and ~2870 cm (asymmetric and symmetric stretches) .

Advanced: How can researchers design SAR studies for this compound-based inhibitors?

Methodological Answer:

- Scaffold Diversification: Synthesize analogs with varying substituents (e.g., halogens, alkyl groups) at the 3-position. Assess activity via enzymatic assays (e.g., IC determination) .

- Crystallographic Fragment Screening: Co-crystallize derivatives with target enzymes to identify binding modes and guide rational design .

- Free Energy Perturbation (FEP): Compute relative binding affinities of derivatives using FEP+ (Schrödinger) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.